molecular formula C15H26O B12684524 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al CAS No. 94200-92-7

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al

Cat. No.: B12684524
CAS No.: 94200-92-7
M. Wt: 222.37 g/mol
InChI Key: FMFYFUNZTWZIGO-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is an organic compound with a complex structure that includes a cyclohexene ring, a propyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexene with 1,1-dimethylpropyl chloride in the presence of a strong base, followed by the introduction of the aldehyde group through oxidation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclohexene ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt cell membranes or interfere with essential metabolic processes in microorganisms. The compound’s effects are often concentration-dependent and can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(1,1-Dimethylpropyl)-alpha-methyl-benzenepropanal: Shares a similar structural framework but with a benzene ring instead of a cyclohexene ring.

    4-(1,1-Dimethylpropyl)-phenol: Contains a phenol group instead of an aldehyde group.

Uniqueness

4-(1,1-Dimethylpropyl)-alpha-methylcyclohexene-1-propan-1-al is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

94200-92-7

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexen-1-yl]propanal

InChI

InChI=1S/C15H26O/c1-5-15(3,4)14-8-6-13(7-9-14)10-12(2)11-16/h6,11-12,14H,5,7-10H2,1-4H3

InChI Key

FMFYFUNZTWZIGO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=CC1)CC(C)C=O

Origin of Product

United States

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